3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione
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Overview
Description
3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring fused with a pyrimidine moiety substituted with isopropyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a diamine, followed by cyclization.
Substitution with Isopropyl Groups: The pyrimidine ring is then subjected to alkylation using isopropyl halides under basic conditions to introduce the isopropyl groups at the desired positions.
Formation of the Imidazolidine Ring: The imidazolidine ring is formed by reacting the substituted pyrimidine with an appropriate diamine and a carbonyl compound under acidic or basic conditions, leading to cyclization and formation of the imidazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and histamine, share structural similarities with 3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which contain the pyrimidine ring, are structurally related to the compound .
Uniqueness
The uniqueness of this compound lies in its combined imidazolidine and pyrimidine structure, along with the specific substitution pattern of isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-9(2)11-7-12(19-14(18-11)10(3)4)16-5-6-20-13(21)8-17-15(20)22/h7,9-10H,5-6,8H2,1-4H3,(H,17,22)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUCFDGYBWRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C(C)C)NCCN2C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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